Cas no 20488-34-0 (3-Heptene, 2-methyl-,(3Z)-)
3-Heptene, 2-methyl-,(3Z)- Chemical and Physical Properties
Names and Identifiers
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- 3-Heptene, 2-methyl-,(3Z)-
- 2-methylhept-3-ene
- 2-METHYL-3-HEPTENE
- 2-methyl-hept-3c-ene
- CIS-2-METHYL-3-HEPTENE
- trans-2-Methyl-3-heptene
- (3Z)-2-Methyl-3-heptene
- (3Z)-2-methylhept-3-ene
- 3-Heptene, 2-methyl-, (3Z)-
- (z)-2-methyl-3-heptene
- (Z)-2-Methylhept-3-ene
- 20488-34-0
- AKOS006228876
- DTXSID901314047
- CYEZJYAMLNTSKN-SREVYHEPSA-N
- 3-Heptene, 2-methyl-, cis
-
- Inchi: 1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3/b7-6-
- InChI Key: CYEZJYAMLNTSKN-SREVYHEPSA-N
- SMILES: C(C)(C)/C=C\CCC
Computed Properties
- Exact Mass: 112.12500
- Monoisotopic Mass: 112.125200510g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 60.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.7020
- Melting Point: -103.01°C (estimate)
- Boiling Point: 120.2°C (estimate)
- Refractive Index: 1.4050
- PSA: 0.00000
- LogP: 2.99870
3-Heptene, 2-methyl-,(3Z)- Customs Data
- HS CODE:2901299090
- Customs Data:
China Customs Code:
2901299090Overview:
2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
3-Heptene, 2-methyl-,(3Z)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| City Chemical | M190-5GM |
trans-2-Methyl-3-heptene |
20488-34-0 | 98% | 5gm |
$194.00 | 2023-09-19 |
3-Heptene, 2-methyl-,(3Z)- Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 3-Heptene, 2-methyl-,(3Z)-
3-Heptene, 2-methyl-(3Z)- (CAS No. 20488-34-0): A Comprehensive Overview
3-Heptene, 2-methyl-(3Z)-, also known by its CAS registry number 20488-34-0, is an organic compound belonging to the class of alkenes. This compound is characterized by its seven-carbon chain with a double bond located between the third and fourth carbon atoms, and a methyl group attached to the second carbon. The (3Z) designation indicates the configuration of the double bond, where the higher priority groups on each carbon of the double bond are on the same side. This compound is widely studied in various fields, including organic chemistry, biochemistry, and materials science, due to its unique structural properties and potential applications.
The synthesis of 3-Heptene, 2-methyl-(3Z)- can be achieved through several methods, including elimination reactions and catalytic hydrogenation. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the double bond with high stereoselectivity. These methods not only improve the yield but also reduce the environmental impact of the synthesis process.
In terms of physical properties, 3-Heptene, 2-methyl-(3Z)- exhibits a boiling point of approximately 115°C and a melting point around -15°C. Its solubility in common organic solvents such as dichloromethane and diethyl ether makes it suitable for various chemical reactions. The compound's stability under normal conditions has been well-documented, although it may undergo oxidation or polymerization under certain conditions. Recent studies have focused on understanding its thermal stability and reactivity under high-pressure environments, which could have implications for industrial applications.
The chemical structure of 3-Heptene, 2-methyl-(3Z)- plays a crucial role in its reactivity. The presence of a double bond makes it susceptible to addition reactions, such as hydrohalogenation and hydration. These reactions are fundamental in organic synthesis and can lead to the formation of various derivatives with diverse functionalities. For example, the addition of water across the double bond can yield a diol, which can be further functionalized for use in pharmaceuticals or agrochemicals.
One of the most promising applications of 3-Heptene, 2-methyl-(3Z)- lies in its use as a precursor for more complex molecules. By employing advanced catalytic techniques, researchers have successfully synthesized biologically active compounds from this alkene. For instance, recent studies have demonstrated its utility in constructing natural product analogs with potential anti-inflammatory or anticancer properties.
In addition to its role in organic synthesis, 3-Heptene, 2-methyl-(3Z)- has found applications in materials science. Its ability to undergo polymerization under specific conditions makes it a candidate for producing novel polymeric materials with tailored properties. Recent investigations into its polymerization kinetics have revealed insights into controlling molecular weight and chain architecture, which could pave the way for new materials with enhanced mechanical or thermal properties.
From an environmental perspective, understanding the degradation pathways of 3-Heptene, 2-methyl-(3Z)- is essential for assessing its impact on ecosystems. Studies have shown that this compound can undergo biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation into less harmful byproducts. These findings are particularly relevant for industries involved in waste management and environmental remediation.
Recent research has also explored the use of 3-Heptene, 2-methyl-(3Z)- in bio-based feedstocks for sustainable chemistry. By leveraging renewable resources such as vegetable oils or algae-derived lipids as starting materials, scientists aim to develop greener synthesis routes for this compound. Such approaches align with global efforts to reduce reliance on fossil fuels and promote circular economy principles.
In conclusion, 3-Heptene, 2-methyl-(3Z)- (CAS No. 20488-34-0) is a versatile organic compound with a wide range of applications across multiple disciplines. Its unique chemical structure enables diverse reactivity patterns that make it valuable in both academic research and industrial processes. As advancements continue to emerge in synthesis methodologies and application domains
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